molecular formula C6H10N2O B15257574 Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine

Cat. No.: B15257574
M. Wt: 126.16 g/mol
InChI Key: NTNCREBEKKBMKA-UHFFFAOYSA-N
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Description

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine is a heterocyclic compound featuring an oxazole ring. The compound’s structure includes a 5-membered ring with one oxygen and one nitrogen atom, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring . The methylamine group can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The methylamine group may also play a role in binding to biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N-methyl-1-(5-methyl-1,3-oxazol-2-yl)methanamine

InChI

InChI=1S/C6H10N2O/c1-5-3-8-6(9-5)4-7-2/h3,7H,4H2,1-2H3

InChI Key

NTNCREBEKKBMKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)CNC

Origin of Product

United States

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